molecular formula C19H17Cl2NO2 B5004831 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline

8-[4-(2,6-dichlorophenoxy)butoxy]quinoline

Cat. No.: B5004831
M. Wt: 362.2 g/mol
InChI Key: ORNZCAKPFDCZOE-UHFFFAOYSA-N
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Description

8-[4-(2,6-dichlorophenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a butoxy group, which is further substituted with a 2,6-dichlorophenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 4-(2,6-dichlorophenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

8-hydroxyquinoline+4-(2,6-dichlorophenoxy)butyl bromideK2CO3,DMF,refluxThis compound\text{8-hydroxyquinoline} + \text{4-(2,6-dichlorophenoxy)butyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 8-hydroxyquinoline+4-(2,6-dichlorophenoxy)butyl bromideK2​CO3​,DMF,reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,6-dichlorophenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring or the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-[4-(2,6-dichlorophenoxy)butoxy]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A precursor in the synthesis of 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline.

    4-(2,6-dichlorophenoxy)butyl bromide: Another precursor used in the synthesis.

    Quinoline derivatives: A broad class of compounds with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a butoxy group and a 2,6-dichlorophenoxy group makes it particularly interesting for various research and industrial applications.

Properties

IUPAC Name

8-[4-(2,6-dichlorophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2/c20-15-8-4-9-16(21)19(15)24-13-2-1-12-23-17-10-3-6-14-7-5-11-22-18(14)17/h3-11H,1-2,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNZCAKPFDCZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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